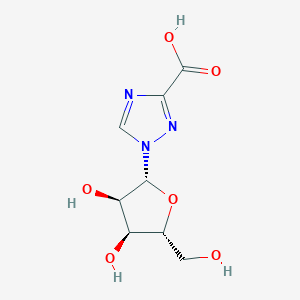

Ribavirin carboxylic acid

Vue d'ensemble

Description

L’acide ribavirinecarboxylique est un métabolite de la ribavirine, un nucléoside de guanosine synthétique à activité antivirale à large spectre. La ribavirine est principalement utilisée pour traiter l’hépatite C et les fièvres hémorragiques virales. Le dérivé acide carboxylique se forme par la dégradation métabolique de la ribavirine, impliquant la déribosylation et l’hydrolyse de l’amide .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de l’acide ribavirinecarboxylique implique généralement la synthèse chimique du 1,2,4-triazole-3-carboxamide, un intermédiaire clé. Cet intermédiaire est synthétisé à partir de l’acide 5-amino-1,2,4-triazole-3-carboxylique en utilisant la méthode classique de Chipen-Grinshtein. Le processus comprend des réactions de transglycosylation catalysées par des enzymes .

Méthodes de production industrielle : La production industrielle de ribavirine implique un processus chimioenzymatique. Cette méthode comprend la synthèse chimique du 1,2,4-triazole-3-carboxamide suivie d’une transglycosylation catalysée par des enzymes. Le processus a été optimisé pour une production à l’échelle pilote, atteignant un rendement global de 32 % avec une pureté supérieure à 99,5 % .

Analyse Des Réactions Chimiques

Types de réactions : L’acide ribavirinecarboxylique subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement employés.

Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme l’hydroxyde de sodium ou le carbonate de potassium.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du triazole substitué et des composés carboxamide .

4. Applications de la recherche scientifique

L’acide ribavirinecarboxylique a plusieurs applications de recherche scientifique :

Chimie : Utilisé dans la synthèse d’analogues de nucléosides et d’autres composés antiviraux.

Biologie : Étudié pour son rôle dans les voies métaboliques des agents antiviraux.

Médecine : Enquête sur ses effets thérapeutiques potentiels et comme biomarqueur du métabolisme de la ribavirine.

Industrie : Utilisé dans le développement de médicaments antiviraux et de polymères à empreinte moléculaire pour une reconnaissance sélective

Applications De Recherche Scientifique

Ribavirin carboxylic acid has several scientific research applications:

Chemistry: Used in the synthesis of nucleoside analogs and other antiviral compounds.

Biology: Studied for its role in the metabolic pathways of antiviral agents.

Medicine: Investigated for its potential therapeutic effects and as a biomarker for Ribavirin metabolism.

Industry: Utilized in the development of antiviral drugs and molecularly imprinted polymers for selective recognition

Mécanisme D'action

L’acide ribavirinecarboxylique exerce ses effets par le biais de plusieurs mécanismes :

Inhibition de l’ARN polymérase dépendante de l’ARN : Cela empêche la synthèse de l’ARN viral.

Mutagénèse létale : Induit des mutations dans l’ARN viral, réduisant l’infectiosité.

Épuisement du triphosphate de guanosine : Inhibe la déshydrogénase de l’inosine monophosphate, réduisant le pool cellulaire de triphosphate de guanosine.

Modulation de la réponse immunitaire : Affecte l’équilibre des sous-populations de lymphocytes T

Comparaison Avec Des Composés Similaires

L’acide ribavirinecarboxylique peut être comparé à d’autres composés similaires tels que :

Tecadenoson : Un autre analogue de nucléoside présentant des propriétés antivirales.

Cladribine : Utilisé dans le traitement de certains types de leucémie.

EICAR (5-éthynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) : Démontre une activité antivirale à large spectre, souvent plus puissante que la ribavirine

Unicité : L’acide ribavirinecarboxylique est unique en raison de son activité antivirale à large spectre et de son rôle de métabolite clé dans la voie de dégradation de la ribavirine. Sa capacité à induire une mutagénèse létale et à moduler les réponses immunitaires le distingue des autres agents antiviraux .

Activité Biologique

Ribavirin carboxylic acid, a metabolite of ribavirin, exhibits significant biological activity, particularly in the context of antiviral therapy. This article reviews the pharmacokinetics, mechanisms of action, therapeutic applications, and case studies related to this compound.

Pharmacokinetics

Ribavirin is administered orally and undergoes extensive first-pass metabolism, leading to variable bioavailability. The compound is metabolized primarily via a reversible phosphorylation pathway in nucleated cells, resulting in several metabolites, including this compound. The pharmacokinetic profile shows that the AUC (area under the curve) and peak concentrations can be significantly influenced by food intake, particularly high-fat meals, which can increase absorption by up to 70% .

This compound functions through multiple mechanisms:

- Inhibition of Viral Replication : It inhibits RNA polymerase activity, affecting both RNA and DNA viruses. This inhibition disrupts the viral replication cycle by preventing the initiation and elongation of RNA fragments .

- Mutagenic Effect : Ribavirin increases the mutation frequency in viral genomes, which can lead to a lethal mutagenesis effect on RNA viruses. This property is particularly relevant in the treatment of viral infections like hepatitis C and influenza .

- IMPDH Inhibition : Ribavirin acts as a competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), leading to a depletion of GTP pools within infected cells. This reduction impairs viral protein synthesis and replication .

Therapeutic Applications

This compound has been studied extensively for its efficacy against various viral infections:

- Hepatitis C Virus (HCV) : Ribavirin is commonly used in combination with interferon for HCV treatment. Studies indicate that ribavirin enhances the antiviral effects of interferon, leading to improved sustained virological response rates .

- Respiratory Syncytial Virus (RSV) : Clinical studies have demonstrated that ribavirin exhibits antiviral activity against RSV, particularly in pediatric populations .

- Influenza : Research has shown that ribavirin can be effective against highly pathogenic strains of influenza when used in combination with other antiviral agents like oseltamivir. In vivo studies in mice indicated that ribavirin provided significant protection against lethal H5N1 virus infection .

Study 1: Efficacy Against H5N1

In a study involving BALB/c mice infected with H5N1 virus, ribavirin was administered at varying doses (37.5 mg/kg/day and 75 mg/kg/day). Results showed that ribavirin significantly increased survival rates (50% and 70% survivors respectively) and delayed time to death compared to untreated controls .

| Treatment | Survival Rate (%) | Time to Death (days) |

|---|---|---|

| Control | 0 | 6-13 |

| Ribavirin 37.5 mg/kg/day | 50 | Significantly delayed |

| Ribavirin 75 mg/kg/day | 70 | Significantly delayed |

Study 2: Combination Therapy with Interferon

A clinical trial assessed the combination of ribavirin with pegylated interferon for HCV treatment. The study found that this regimen improved sustained virological response rates from approximately 6% with interferon alone to about 55% when combined with ribavirin .

Propriétés

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)7(17-3)11-2-9-6(10-11)8(15)16/h2-5,7,12-14H,1H2,(H,15,16)/t3-,4-,5-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRLGSOSBSHJIR-FNKGTGPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39925-19-4 | |

| Record name | Ribavirin carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039925194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBAVIRIN CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13QM2X38XN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.